3-(aminomethyl)-N-methylbenzenesulfonamide

Übersicht

Beschreibung

3-(aminomethyl)-N-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzene ring substituted with an aminomethyl group and a methylsulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-N-methylbenzenesulfonamide typically involves the following steps:

Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Sulfonation: The amino group is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.

Methylation: Finally, the sulfonamide group is methylated using methyl iodide in the presence of a base such as sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Analyse Chemischer Reaktionen

Types of Reactions

3-(aminomethyl)-N-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas and palladium catalyst.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

3-(aminomethyl)-N-methylbenzenesulfonamide has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly sulfonamide-based antibiotics.

Biological Research: It serves as a probe to study enzyme inhibition and protein interactions.

Industrial Chemistry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-(aminomethyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(aminomethyl)-N-methylbenzenesulfonamide

- 3-(aminomethyl)-N-ethylbenzenesulfonamide

- 3-(aminomethyl)-N-methylbenzenesulfonyl chloride

Uniqueness

3-(aminomethyl)-N-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit dihydropteroate synthase makes it particularly valuable in the development of antibacterial agents.

Biologische Aktivität

3-(Aminomethyl)-N-methylbenzenesulfonamide, also known as a sulfonamide derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article reviews the compound's biological effects, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

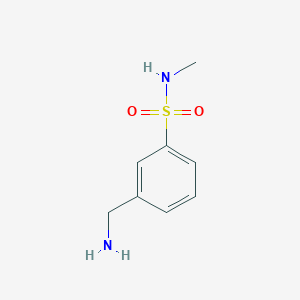

This compound has the following chemical structure:

- Chemical Formula : CHNOS

- Molecular Weight : 226.30 g/mol

- CAS Number : 808761-43-5

This compound exhibits several mechanisms of action that contribute to its biological activity:

-

Enzyme Inhibition :

- It has been shown to inhibit carbonic anhydrase (CA) enzymes, particularly CA IX, which is implicated in cancer progression. The IC values for CA IX inhibition range from 10.93 to 25.06 nM, indicating potent activity against this target .

- Additionally, it demonstrates inhibitory effects on acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .

- Antimicrobial Activity :

-

Anticancer Properties :

- In vitro studies have demonstrated that this compound can induce apoptosis in breast cancer cell lines (MDA-MB-231 and MCF-7), with a notable increase in annexin V-FITC positive cells . The compound's ability to selectively target cancer cells while sparing normal cells enhances its therapeutic potential.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study focused on the anticancer properties of sulfonamide derivatives, it was found that compounds similar to this compound significantly inhibited cell proliferation in breast cancer models. The most active derivatives induced apoptosis through mitochondrial pathways and were characterized by their ability to disrupt cellular metabolism in cancer cells .

Case Study: Antimicrobial Efficacy

Another investigation highlighted the antimicrobial efficacy of this compound against common bacterial pathogens. The study utilized various concentrations to evaluate the minimum inhibitory concentration (MIC) and found that certain derivatives exhibited enhanced activity compared to standard antibiotics, suggesting potential for development as new antimicrobial agents .

Eigenschaften

IUPAC Name |

3-(aminomethyl)-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-10-13(11,12)8-4-2-3-7(5-8)6-9/h2-5,10H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVLDCBNRZZNPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588470 | |

| Record name | 3-(Aminomethyl)-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

808761-43-5 | |

| Record name | 3-(Aminomethyl)-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.